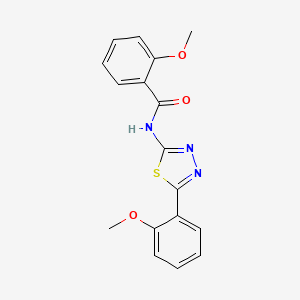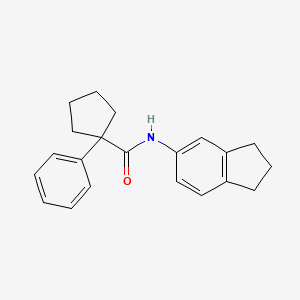
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the CAS Number: 59856-06-3 . It has a molecular weight of 175.23 .
Molecular Structure Analysis
The molecular formula of “N-(2,3-dihydro-1H-inden-5-yl)acetamide” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Physical And Chemical Properties Analysis
“N-(2,3-dihydro-1H-inden-5-yl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has a molar refractivity of 52.7±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 151.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of complex organic compounds often involves the creation of novel structures with potential applications in medicinal chemistry and materials science. For instance, the study on the heterocyclic synthesis with thiophene-2-carboxamide outlines a process for preparing various derivatives that could serve as a foundation for developing antibiotics with activity against both Gram-positive and Gram-negative bacteria. This method highlights the importance of creating new compounds for antibiotic development (G. Ahmed, 2007). Similarly, research into the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, reveals insights into the molecular structure that could inform drug design by manipulating conformational space to enhance pharmaceutical properties (J. Casanovas et al., 2008).
Biological Activity and Pharmaceutical Applications
The discovery and synthesis of compounds with specific biological activities are central to pharmaceutical research. For example, studies on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have identified derivatives with significant antiproliferative activity against various cancer cell lines. These compounds offer a pathway for the development of new anticancer agents, emphasizing the role of structural modification in enhancing biological activity (B. Maggio et al., 2011). Another research area focuses on the synthesis of indolyl-4H-chromene-3-carboxamides, which demonstrates the potential for antioxidant and antibacterial agents, showcasing the versatility of these compounds in addressing multiple health concerns (Chitreddy V. Subbareddy & S. Sumathi, 2017).
Material Science and Chemistry
The creation of new materials with specific properties is another application of complex organic synthesis. Research into polyamides containing the phenylindane group highlights the development of materials with high gas permeability and selectivity, offering advancements in gas separation technologies. This work underscores the potential of incorporating novel organic moieties into polymers to achieve desired physical properties (Yong Ding & B. Bikson, 2002).
Safety And Hazards
The safety information for “N-(2,3-dihydro-1H-inden-5-yl)acetamide” includes the following hazard statements: H315, H319, H302, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P304 + P340 + P312, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P403 + P233, P405, P501 .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-20(22-19-12-11-16-7-6-8-17(16)15-19)21(13-4-5-14-21)18-9-2-1-3-10-18/h1-3,9-12,15H,4-8,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOUEIGNDPMVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

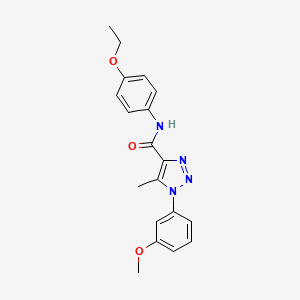
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2713503.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2713507.png)
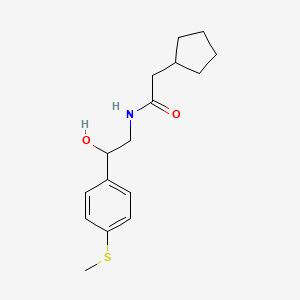
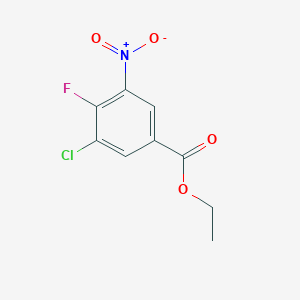
![7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713510.png)
![4-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2713511.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)
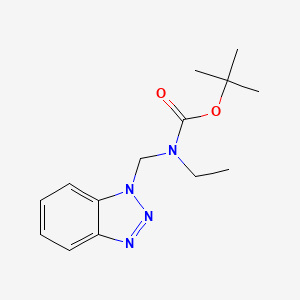
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2713519.png)
![methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate](/img/structure/B2713520.png)
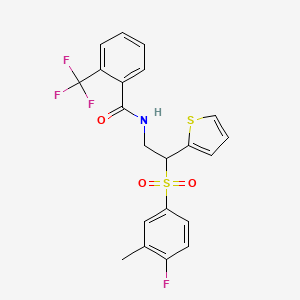
![2-[4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]piperidin-1-yl]benzamide](/img/structure/B2713523.png)
